molecular formula C13H15ClF3N3O2 B8412046 4-chloro-N-methyl-2-nitro-5-(3-(trifluoromethyl)piperidin-1-yl)aniline

4-chloro-N-methyl-2-nitro-5-(3-(trifluoromethyl)piperidin-1-yl)aniline

Cat. No.: B8412046
M. Wt: 337.72 g/mol
InChI Key: UNRSRPZHOYANJY-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-2-nitro-5-(3-(trifluoromethyl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C13H15ClF3N3O2 and its molecular weight is 337.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15ClF3N3O2

Molecular Weight

337.72 g/mol

IUPAC Name

4-chloro-N-methyl-2-nitro-5-[3-(trifluoromethyl)piperidin-1-yl]aniline

InChI

InChI=1S/C13H15ClF3N3O2/c1-18-10-6-11(9(14)5-12(10)20(21)22)19-4-2-3-8(7-19)13(15,16)17/h5-6,8,18H,2-4,7H2,1H3

InChI Key

UNRSRPZHOYANJY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])Cl)N2CCCC(C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Trifluoromethyl)piperidine (0.69 g, 4.5 mmol) followed by potassium carbonate (1.25 g, 9.1 mmol) were added to 4,5-dichloro-N-methyl-2-nitroaniline (1.00 g, 4.5 mmol) in DMF (15 mL). The reaction mixture was stirred 5 h at 80° C. and overnight at 70° C. After addition of further 1.5 eq of potassium carbonate the mixture was stirred 2 h at rt and 2 days at 100° C. The reaction mixture was filtered through a pad of ALOX B and concentrated. The crude was purified by chromatography to give the sub-title compound.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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